6-(Trifluoromethyl)quinazolin-2-amine
Overview
Description
6-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the molecular formula C9H6F3N3. It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. The presence of the trifluoromethyl group at the 6th position of the quinazoline ring imparts unique chemical and physical properties to this compound. It is commonly used in various scientific research applications due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 6-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function . This interaction results in the disruption of the DNA damage response, promoting the accumulation of gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The major pathways involved in the repair of different types of DNA damage, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), are disrupted due to the inhibition of WRN helicase . This disruption leads to downstream effects such as the rapid growth of tumor cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (AOX) in vivo to produce quinazolinone . This metabolic process can impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit aldehyde oxidase (AOX), an enzyme involved in the metabolism of quinazoline compounds . This inhibition can lead to the accumulation of quinazolinone, which may have nephrotoxic effects. Additionally, this compound can interact with other biomolecules, potentially affecting cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit antiproliferative activity against several human cancer cell lines, including Eca-109, A549, PC-3, and MGC-803 . This compound can induce cellular apoptosis and cell cycle arrest, particularly in the S phase, thereby inhibiting cell proliferation. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been identified as a potential Werner (WRN) helicase inhibitor, which can inhibit cell proliferation in a WRN-dependent manner . This compound can also modulate gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature but should be refrigerated for optimal preservation . Over time, the compound may degrade, potentially altering its biochemical properties and efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it may cause toxic or adverse effects, including nephrotoxicity due to the accumulation of quinazolinone . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as aldehyde oxidase, which converts it into quinazolinone . This metabolic transformation can influence the compound’s activity and toxicity. Additionally, this compound may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoromethyl iodide.
Formation of Intermediate: The reaction between 2-aminobenzonitrile and trifluoromethyl iodide in the presence of a base, such as potassium carbonate, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under specific reaction conditions, such as heating in the presence of a catalyst, to form the quinazoline ring structure.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-(Trifluoromethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
Medicine: Research has indicated that this compound and its derivatives may have anticancer properties. They are being investigated for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)quinazoline: A closely related compound with similar chemical properties.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another derivative with potential anticancer activities.
6-Iodo-2-(trifluoromethyl)-4-quinazolinone: A compound with antimicrobial properties.
Uniqueness
6-(Trifluoromethyl)quinazolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity
Properties
IUPAC Name |
6-(trifluoromethyl)quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFJSOWTYTIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442093 | |
Record name | 6-(trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-94-0 | |
Record name | 6-(trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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